Methyl phenyldithiocarbamate
Description
Evolution of Dithiocarbamate (B8719985) Ligand Systems in Coordination Chemistry
Dithiocarbamates are a class of organosulfur ligands that form stable chelate compounds with a wide range of metals. a2zjournals.combohrium.com Their history in coordination chemistry is rich, with their ability to stabilize metals in various oxidation states being a key feature. bohrium.com The versatility of dithiocarbamates stems from the ease with which their electronic and steric properties can be modified by changing the substituents on the nitrogen atom. mdpi.com This adaptability allows for the fine-tuning of the resulting metal complexes' properties.
Dithiocarbamate ligands are known to coordinate to metal centers in several ways, most commonly as a bidentate ligand where both sulfur atoms bind to the metal. bohrium.comorientjchem.org This symmetrical chelation results in a stable four-membered ring structure. nih.gov However, they can also act as monodentate or bridging ligands, further expanding their coordination possibilities. bohrium.comorientjchem.org The electronic nature of dithiocarbamates is characterized by resonance, with electron density delocalized over the nitrogen and two sulfur atoms. mdpi.com This electronic flexibility contributes to their ability to form stable complexes with both "hard" and "soft" metal ions. bohrium.com
Significance of N-Methyl-N-Phenyldithiocarbamate within Sulfur-Donor Ligand Systems
Among the vast family of dithiocarbamates, N-methyl-N-phenyldithiocarbamate holds particular importance. The presence of both a methyl and a phenyl group on the nitrogen atom introduces a unique combination of electronic and steric effects. The phenyl group, with its aromatic system, can influence the electronic properties of the ligand through inductive and resonance effects. The methyl group, on the other hand, provides a degree of steric bulk.
This specific substitution pattern in N-methyl-N-phenyldithiocarbamate influences the geometry and stability of its metal complexes. For instance, it has been shown to form stable, four-coordinate square planar and distorted tetrahedral complexes with various transition metals. ingentaconnect.commdpi.com The ligand typically acts as a bidentate chelating agent, coordinating through its two sulfur atoms. ingentaconnect.comnih.gov This coordination behavior has been confirmed through techniques like infrared spectroscopy, which shows a characteristic single strong band for the C-S stretching vibration, indicative of symmetrical bidentate coordination. ingentaconnect.com
Research Trajectories and Contemporary Relevance of Methyl Phenyldithiocarbamate Chemistry
Current research on this compound is multifaceted, exploring its potential in various advanced applications. A significant area of investigation is the synthesis and characterization of its metal complexes for use as single-source precursors for the production of metal sulfide (B99878) nanoparticles. mdpi.com The thermal decomposition of these complexes can yield well-defined metal sulfide materials with potential applications in electronics and catalysis.
Furthermore, the biological activity of this compound and its metal complexes is a burgeoning field of study. Research has demonstrated their potential as antifungal and anticancer agents. ingentaconnect.comnih.gov For example, certain mixed-ligand complexes have shown promising antifungal activity against human pathogenic fungi. nih.govnih.govscispace.com The lipophilic nature of dithiocarbamates, enhanced by the phenyl group, may facilitate their transport across cell membranes, contributing to their biological effects. mdpi.com The ability to form complexes with a variety of metals, including tin, copper, zinc, and platinum, opens up avenues for developing new therapeutic agents. mdpi.comingentaconnect.com
Another active research direction involves the use of this compound in the formation of mixed-ligand complexes. nih.govnih.govscispace.com The introduction of a second ligand, such as pyridine (B92270), can modify the coordination geometry and electronic properties of the metal center, leading to complexes with tailored functionalities. nih.govnih.govscispace.com These studies often involve a comprehensive characterization of the resulting compounds using techniques like elemental analysis, spectroscopic methods (FTIR, UV-Vis, NMR), and magnetic susceptibility measurements to elucidate their structure and bonding. ingentaconnect.commdpi.comnih.govnih.gov
Below is a table summarizing the coordination properties of N-Methyl-N-phenyldithiocarbamate with various metals as reported in research literature.
| Metal (M) | Complex Formula | Geometry | Reference(s) |
| Mn(II) | [MnL₂(py)₂] | Octahedral | nih.govnih.gov |
| Co(II) | [CoL₂(py)₂] | Octahedral | nih.govnih.gov |
| Ni(II) | [NiL₂(py)₂] | Octahedral | nih.govnih.gov |
| Cu(II) | [CuL₂(py)₂] | Octahedral | nih.govnih.gov |
| Cu(II) | [Cu(L)₂] | Square Planar | ingentaconnect.com |
| Zn(II) | [Zn(L)₂] | Four-coordinate | ingentaconnect.commdpi.com |
| Pt(II) | [Pt(L)₂] | Square Planar | ingentaconnect.com |
| Cd(II) | [Cd(L)₂] | Four-coordinate | mdpi.com |
| Hg(II) | Dimeric | Distorted Tetrahedral | mdpi.com |
| (L = N-methyl-N-phenyldithiocarbamate, py = pyridine) |
The following table presents key spectroscopic data for N-Methyl-N-phenyldithiocarbamate and its complexes.
| Compound Type | Spectroscopic Technique | Key Finding | Reference(s) |
| Metal Complexes | Infrared (IR) Spectroscopy | Symmetrical bidentate coordination of the dithiocarbamate moiety through sulfur atoms. | nih.govnih.govscispace.com |
| Metal Complexes | 1H NMR Spectroscopy | Downfield shift of the N-methyl proton signal upon coordination. | mdpi.com |
| Metal Complexes | Molar Conductivity | Complexes are non-electrolytes in nature. | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
701-73-5 |
|---|---|
Molecular Formula |
C8H9NS2 |
Molecular Weight |
183.3 g/mol |
IUPAC Name |
methyl N-phenylcarbamodithioate |
InChI |
InChI=1S/C8H9NS2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChI Key |
MOOSRNWDPWTOBF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Methyl Phenyldithiocarbamate and Its Derivatives
Ligand Synthesis Protocols
The initial step in the formation of methyl phenyldithiocarbamate metal complexes is the synthesis of the dithiocarbamate (B8719985) ligand itself. This is typically achieved through the reaction of a secondary amine with carbon disulfide, leading to the formation of a dithiocarbamate salt.
The most fundamental and widely employed method for the synthesis of dithiocarbamate ligands involves the reaction of a secondary amine, in this case, N-methylaniline, with carbon disulfide. researchgate.net This reaction is typically carried out in the presence of a base to deprotonate the resulting dithiocarbamic acid, forming a stable salt. The general reaction is characterized by the nucleophilic attack of the secondary amine on the electrophilic carbon of carbon disulfide.
The reaction conditions, such as temperature and the choice of base, can be optimized to maximize the yield and purity of the resulting dithiocarbamate salt. Low temperatures, often in an ice bath, are commonly used to control the exothermic nature of the reaction. nih.gov
A common and effective method for preparing the N-methyl-N-phenyldithiocarbamate ligand involves the use of an alkali metal hydroxide (B78521), such as sodium hydroxide, as the base. nih.gov This results in the formation of the corresponding alkali metal salt of the dithiocarbamate.
A typical procedure involves dissolving sodium hydroxide in water, followed by the addition of N-methylaniline. nih.gov The mixture is cooled, and carbon disulfide is added dropwise while maintaining a low temperature. nih.gov The resulting precipitate, sodium N-methyl-N-phenyldithiocarbamate, can then be isolated by filtration and purified. This salt is often used directly in subsequent complexation reactions with metal salts. nih.gov
Table 1: Synthesis of Sodium N-Methyl-N-phenyldithiocarbamate
| Reactant 1 | Reactant 2 | Base | Temperature | Product |
|---|---|---|---|---|
| N-methylaniline | Carbon Disulfide | Sodium Hydroxide | 2-4°C | Sodium N-methyl-N-phenyldithiocarbamate |
This table outlines the typical reactants and conditions for the synthesis of the sodium salt of N-methyl-N-phenyldithiocarbamate. nih.gov
An alternative to the alkali metal salt is the formation of the ammonium (B1175870) salt of N-methyl-N-phenyldithiocarbamate. This is achieved by using aqueous ammonia (B1221849) as the base in the reaction between N-methylaniline and carbon disulfide. researchgate.netresearchgate.net
The procedure is similar to the synthesis of the sodium salt, involving the cooling of the amine and ammonia mixture before the addition of carbon disulfide. researchgate.netresearchgate.net The resulting yellowish-white solid, ammonium N-methyl-N-phenyldithiocarbamate, is then filtered and washed. researchgate.net This ammonium salt is also a versatile precursor for the synthesis of various metal dithiocarbamate complexes. researchgate.netmdpi.com
Beyond the basic dithiocarbamate salts, advanced synthetic methodologies have been developed to introduce functional groups at the sulfur atom, creating S-functionalized this compound derivatives. These methods expand the versatility of the dithiocarbamate ligand.
One-pot, multi-component reactions are an efficient strategy for this purpose. rsc.orgorganic-chemistry.orgorganic-chemistry.org For instance, a transition metal-free, one-pot reaction of N-tosylhydrazones, carbon disulfide, and amines can produce S-alkyl dithiocarbamates in good to excellent yields. rsc.org Another approach involves the copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide to yield a wide range of functionalized dithiocarbamates. organic-chemistry.orgorganic-chemistry.org Triflic acid has also been used to promote the multicomponent synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds, secondary amines, and carbon disulfide. dntb.gov.ua These methods offer mild reaction conditions and tolerate a broad scope of substrates and functional groups. organic-chemistry.orgorganic-chemistry.org
Complexation Reaction Mechanisms and Product Formation
The dithiocarbamate ligands, typically as their alkali metal or ammonium salts, readily react with metal salts to form stable metal complexes. The sulfur atoms of the dithiocarbamate moiety act as excellent donors, coordinating to the metal center.
The formation of metal complexes of N-methyl-N-phenyldithiocarbamate is generally a straightforward process. It typically involves the reaction of a solution of the dithiocarbamate salt with a solution of a metal salt in a suitable solvent, often water or methanol (B129727). nih.govmdpi.comnih.gov The resulting metal dithiocarbamate complex often precipitates from the solution and can be isolated by filtration. mdpi.com
For example, the reaction of ammonium N-methyl-N-phenyldithiocarbamate with indium(III) sulfate (B86663) in an aqueous solution yields the In(III) tris(N-methyl-N-phenyldithiocarbamate) complex. mdpi.com Similarly, reacting sodium N-methyl-N-phenyldithiocarbamate with various metal(II) chlorides (where M = Mn, Co, Ni, Cu) in methanol can be used to synthesize the corresponding metal complexes. nih.gov The dithiocarbamate ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through both sulfur atoms. nih.govresearchgate.net This chelation results in the formation of a stable four-membered ring. researchgate.net The coordination geometry of the resulting complex depends on the metal ion and the stoichiometry of the reaction. For instance, octahedral geometries are common for many transition metal complexes. ijsir.comnih.gov
Table 2: Examples of Metal Complexation with N-Methyl-N-Phenyldithiocarbamate
| Dithiocarbamate Salt | Metal Salt | Metal in Complex | Resulting Complex Formula |
|---|---|---|---|
| Ammonium N-methyl-N-phenyldithiocarbamate | Indium(III) sulfate | Indium(III) | In(S₂CN(CH₃)(C₆H₅))₃ |
| Sodium N-methyl-N-phenyldithiocarbamate | Nickel(II) chloride hexahydrate | Nickel(II) | [Ni(S₂CN(CH₃)(C₆H₅))₂(py)₂] |
| Sodium N-methyl-N-phenyldithiocarbamate | Copper(II) nitrate (B79036) trihydrate | Copper(II) | [Cu(S₂CN(CH₃)(C₆H₅))₂(py)₂] |
| Sodium N-methyl-N-phenyldithiocarbamate | Cobalt(II) chloride dihydrate | Cobalt(II) | [Co(S₂CN(CH₃)(C₆H₅))₂(py)₂] |
| Triethylammonium (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline dithiocarbamate | Zinc(II) acetate (B1210297) dihydrate | Zinc(II) | [Zn(PTHIQDTC)₂] |
| Triethylammonium (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline dithiocarbamate | Lead(II) acetate trihydrate | Lead(II) | [Pb(PTHIQDTC)₂] |
This table provides examples of metal complexes synthesized from N-methyl-N-phenyldithiocarbamate and its derivatives with various metal salts. Note that in some cases, additional ligands like pyridine (B92270) (py) are involved in the coordination sphere. The last two entries refer to a derivative of the primary compound. nih.govmdpi.comnih.gov
Stoichiometric Considerations in Metal Complex Formation
The formation of metal complexes with this compound and its derivatives is governed by specific stoichiometric ratios, which are influenced by the oxidation state of the metal ion and the coordination environment. Research has consistently demonstrated that the stoichiometry between the metal center and the dithiocarbamate ligand is a critical factor in determining the structure and properties of the resulting complex.
A common stoichiometric ratio observed is 1:2 (metal:ligand). For instance, a series of mixed ligand dithiocarbamate complexes have been prepared with the general formula [ML₂(py)₂], where M represents divalent metal ions such as Mn(II), Co(II), Ni(II), and Cu(II), and L stands for the N-methyl-N-phenyl dithiocarbamate ligand. nih.govnih.gov Similarly, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with carboxymethyl-N-methyl-N-phenyl dithiocarbamate also exhibit a 1:2 molar ratio, corresponding to the general formula [M(DTC)₂]. orientjchem.org The synthesis of these complexes typically involves reacting a metal salt with two equivalents of the dithiocarbamate salt. sysrevpharm.orgwikipedia.org Job's method of continuous variation, a technique used to determine the stoichiometry of a complex in solution, confirmed a metal-to-ligand ratio of 2:4 for both nickel and copper, which simplifies to a 1:2 stoichiometry of bis(N-methyl-N-phenyl dithiocarbamate) copper(II) and nickel(II). nih.gov
However, other stoichiometric ratios are also prevalent, particularly with metal ions in a +3 oxidation state. A notable example is the reaction of an In³⁺ salt with ammonium N-methyl-N-phenyl dithiocarbamate, which results in the formation of an In(III) tris(N-methyl-N-phenyldithiocarbamate) complex, indicating a 1:3 metal-to-ligand ratio. mdpi.com
In the formation of heteroleptic or mixed-ligand complexes, the stoichiometry can be more complex. For example, the synthesis of Zn(II), Cd(II), and Hg(II) complexes with two different dithiocarbamate ligands, N-methyl-N-phenyl dithiocarbamate (L1) and N-butyl-N-phenyl dithiocarbamate (L2), proceeds with a 1:1:1 molar ratio of M:L1:L2 to form complexes with the formula ML1L2. tandfonline.com Dinuclear macrocyclic complexes have also been synthesized through the reaction of a bis(dithiocarbamate) ligand with a metal(II) salt in a 1:1 molar ratio. semanticscholar.org
The following table summarizes the observed stoichiometric ratios in the formation of various metal complexes with phenyldithiocarbamate derivatives.
| Metal Ion | Dithiocarbamate Ligand | Stoichiometric Ratio (Metal:Ligand) | Resulting Complex Formula |
| Mn(II), Co(II), Ni(II), Cu(II) | N-methyl-N-phenyl dithiocarbamate | 1:2 | [ML₂(py)₂] |
| In(III) | N-methyl-N-phenyl dithiocarbamate | 1:3 | [InL₃] |
| Co(II), Ni(II), Cu(II), Zn(II) | Carboxymethyl-N-methyl-N-phenyl dithiocarbamate | 1:2 | [M(DTC)₂] |
| Zn(II), Cd(II), Hg(II) | N-methyl-N-phenyl dithiocarbamate & N-butyl-N-phenyl dithiocarbamate | 1:1:1 | [M(L1)(L2)] |
| Various Metal(II) ions | Bis(dithiocarbamate) ligand | 1:1 | Dinuclear Macrocyclic Complex |
Mechanistic Insights into Ligand and Complex Formation
The formation of this compound and its subsequent metal complexes involves a series of well-understood reaction mechanisms. The process begins with the synthesis of the dithiocarbamate ligand itself, followed by its reaction with a metal salt.
The synthesis of the dithiocarbamate salt is typically achieved through the reaction of a secondary amine, in this case, N-methylaniline, with carbon disulfide in the presence of a base such as sodium hydroxide. nih.govwikipedia.org This reaction is a nucleophilic addition of the amine to the carbon of carbon disulfide. The base serves to deprotonate the resulting dithiocarbamic acid, forming the more stable dithiocarbamate salt. wikipedia.orgnih.gov The general reaction can be represented as:
R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O wikipedia.org
Once the dithiocarbamate ligand (in its salt form, e.g., sodium N-methyl-N-phenyl dithiocarbamate) is prepared, it can be used to form metal complexes. The most common method for synthesizing these complexes is a salt metathesis or displacement reaction. nih.govwikipedia.org This involves adding an aqueous or alcoholic solution of a suitable metal salt (e.g., metal chlorides) to a solution of the dithiocarbamate ligand. sysrevpharm.orgnih.gov The dithiocarbamate anion acts as a ligand, displacing the counter-ions of the metal salt to form the metal dithiocarbamate complex, which often precipitates from the solution.
A key mechanistic aspect of complex formation is the coordination of the dithiocarbamate ligand to the metal center. The dithiocarbamate anion is a bidentate ligand, meaning it coordinates to the metal ion through two donor atoms, which are the two sulfur atoms. nih.govnih.gov This chelation results in the formation of a stable four-membered ring. The bonding is typically described as a symmetrical bidentate coordination. nih.govnih.gov
Resonance structures of the dithiocarbamate anion reveal significant delocalization of pi-electrons across the S₂C-N fragment. wikipedia.org This gives the C-N bond partial double bond character. wikipedia.org Dithiocarbamate ligands can exhibit different coordination modes, including monodentate, bidentate chelating, and bidentate bridging, which influences the final structure of the metal complex, leading to either monomeric or polymeric structures. tandfonline.comsemanticscholar.org For instance, in a zinc(II) complex with mixed dithiocarbamates, the ligand was found to be both chelating and bridging, forming eight-membered rings, while a mercury(II) complex was monomeric with bidentate dithiocarbamate ligands. researchgate.net
Solvent extraction studies provide further insight into the mechanism of complex formation in a biphasic system. The extraction mechanism is described as a cation exchange process. nih.gov In this process, the dithiocarbamate ligand in the organic phase reacts with the metal ion in the aqueous phase, forming a neutral metal complex that is soluble in the organic phase. This is accompanied by the release of the ligand's counter-ion (e.g., Na⁺) into the aqueous phase. nih.gov
Coordination Chemistry and Structural Elucidation of Methyl Phenyldithiocarbamate Complexes
Diverse Coordination Modes and Geometries of N-Methyl-N-Phenyldithiocarbamate
The N-methyl-N-phenyldithiocarbamate ligand (C₆H₅(CH₃)NCS₂⁻) is capable of adopting several coordination modes, which contributes to the structural diversity of its metal complexes. mdpi.com The primary modes observed are monodentate, bidentate chelating, and bridging, each resulting in distinct coordination geometries around the central metal ion. researchgate.net
Monodentate Coordination Interactions
While monodentate coordination, where only one sulfur atom of the dithiocarbamate (B8719985) ligand binds to a metal center, is a known possibility for dithiocarbamate complexes in general, it is less common for N-methyl-N-phenyldithiocarbamate. mdpi.comorientjchem.org In most structurally characterized complexes of N-methyl-N-phenyldithiocarbamate, the ligand preferentially engages in more stable bidentate or bridging interactions. orientjchem.org
Bidentate Chelating Coordination Configurations
The most prevalent coordination mode for N-methyl-N-phenyldithiocarbamate is bidentate chelation. researchgate.netnih.gov In this configuration, both sulfur atoms of the dithiocarbamate moiety simultaneously bond to the same metal center, forming a stable four-membered chelate ring. nih.gov This symmetrical bidentate coordination is confirmed by the presence of a single, unsplit ν(C-S) stretching band in the infrared spectra of these complexes. mdpi.com
This chelating behavior is observed across numerous complexes. For instance, in mixed ligand complexes with pyridine (B92270), the N-methyl-N-phenyldithiocarbamate ligand coordinates to Mn(II), Co(II), Ni(II), and Cu(II) in a symmetrical bidentate fashion through its sulfur atoms. nih.govresearchgate.netnih.gov Similarly, in the indium(III) complex, three N-methyl-N-phenyldithiocarbamate ligands chelate the central metal atom. mdpi.com The Group 12 metal complexes also exhibit this mode; for example, a monomeric mercury(II) complex features two asymmetrically chelating dithiocarbamate ligands. tandfonline.comresearchgate.net In the dimeric cadmium(II) complex, one of the dithiocarbamate ligands is strictly chelating. nih.gov
Bridging Ligand Architectures in Polynuclear Complexes
N-methyl-N-phenyldithiocarbamate can also function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. mdpi.comtandfonline.com This bridging action can occur in conjunction with chelation.
A prime example is the dinuclear mercury(II) complex, [Hg₂(C₆H₅(CH₃)NCS₂)₄], where one of the dithiocarbamate ligands acts as a chelating bridging ligand between two mercury atoms. nih.govmdpi.comresearchgate.net This arrangement results in the formation of a stable, dinuclear eight-membered ring. nih.govmdpi.com Similarly, a zinc(II) complex has been reported where the dithiocarbamate ligand is both chelating and bridging, also creating eight-membered rings. researchgate.nettandfonline.com In a centrosymmetric dimeric cadmium complex, the ligand acts in a μ₂-tridentate fashion, being both chelating to one cadmium ion and bridging to the other. nih.gov
Metal Complex Formulations and Structural Characterization
The coordination versatility of N-methyl-N-phenyldithiocarbamate allows for the formation of distinct complexes with metals from different groups of the periodic table, particularly Group 12 and Group 13 elements.
Group 12 Metal Complexes: Zn(II), Cd(II), Hg(II) Coordination
Complexes of N-methyl-N-phenyldithiocarbamate with zinc(II), cadmium(II), and mercury(II) have been synthesized and characterized. For the Zn(II) and Cd(II) complexes, four-coordinate geometries are typically proposed based on spectroscopic data. nih.gov
Zinc(II) and Cadmium(II) Complexes : The bis(N-methyl-N-phenyldithiocarbamato)zinc(II) complex, [Zn(C₈H₈NS₂)₂], is a white solid, while the corresponding cadmium(II) complex, [Cd(C₈H₈NS₂)₂], is also a white solid. nih.gov A detailed structural analysis of the cadmium complex revealed a centrosymmetric dimer, [Cd₂(C₈H₈NS₂)₄]. nih.gov In this structure, the cadmium ion is five-coordinate, with a geometry intermediate between square-pyramidal and trigonal-bipyramidal. nih.govresearchgate.net This coordination is achieved through one chelating and one bridging dithiocarbamate ligand. nih.gov In other instances, zinc complexes have been shown to form dimeric molecules where the dithiocarbamate ligand acts as both a bidentate chelating and a bidentate bridging ligand, resulting in distorted trigonal bipyramidal and tetrahedral geometries around the metal ions. researchgate.net
Mercury(II) Complexes : The mercury(II) complex has been structurally elucidated by single-crystal X-ray diffraction, revealing a dimeric structure, bis(μ-N-methyl-N-phenyldithiocarbamato-S:S')bis-[(N-methyl-N-phenyldithiocarbamato) mercury(II)], with the formula [Hg₂(C₈H₈NS₂)₄]. mdpi.com The complex is dinuclear and resides on a crystallographic inversion center. nih.govresearchgate.net Each mercury atom is coordinated to four sulfur atoms from the dithiocarbamate moieties, resulting in a distorted tetrahedral coordination sphere. nih.govresearchgate.net One dithiocarbamate ligand acts as a chelating ligand, while the other serves as a chelating bridging ligand connecting the two mercury atoms. mdpi.com Other studies have reported monomeric mercury complexes with a distorted tetrahedral geometry defined by four sulfur atoms from two asymmetrically chelating dithiocarbamate ligands. tandfonline.comresearchgate.net
| Compound | Formula | Coordination Geometry | Coordination Mode | Reference |
|---|---|---|---|---|
| Bis(N-methyl-N-phenyldithiocarbamato)zinc(II) | [Zn(C₈H₈NS₂)₂] | Proposed Four-coordinate | Bidentate Chelating | nih.gov |
| Bis[(N-methyl-N-phenyldithiocarbamato)cadmium] | [Cd₂(C₈H₈NS₂)₄] | Distorted Pentacoordinate (Square-pyramidal/Trigonal-bipyramidal) | Bidentate Chelating & µ₂-Tridentate Bridging | nih.gov |
| Bis(μ-N-methyl-N-phenyldithiocarbamato)bis[(N-methyl-N-phenyldithiocarbamato)mercury(II)] | [Hg₂(C₈H₈NS₂)₄] | Distorted Tetrahedral | Bidentate Chelating & Chelating Bridging | nih.govmdpi.com |
Group 13 Metal Complexes: In(III) Coordination Chemistry
The coordination chemistry of N-methyl-N-phenyldithiocarbamate with Group 13 metals is exemplified by its complex with indium(III).
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₂₄InN₃S₆ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Coordination Number | 6 |
| Geometry | Distorted Octahedral |
Source: mdpi.com
Advanced Spectroscopic Characterization of Methyl Phenyldithiocarbamate Systems
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a pivotal tool for characterizing dithiocarbamate (B8719985) complexes, providing critical information on the electronic distribution within the ligand upon coordination. Three main regions of the infrared spectrum are of particular diagnostic importance: the 1450–1550 cm⁻¹ range for the ν(C—N) stretching vibration, the 950–1050 cm⁻¹ range for the ν(C—S) stretching vibration, and the far-infrared region around 300–470 cm⁻¹ for the ν(M—S) vibration. researchgate.net
The stretching vibration of the thioureide bond, ν(C—N), is a key indicator of the electronic structure of the dithiocarbamate moiety. This bond possesses a partial double bond character due to the delocalization of the nitrogen atom's lone pair of electrons towards the sulfur atoms. In complexes of methyl phenyldithiocarbamate, this band is typically observed as a strong absorption between 1430 cm⁻¹ and 1502 cm⁻¹. mdpi.comnih.gov For instance, in an Indium(III) tris(N-methyl-N-phenyl dithiocarbamate) complex, this vibration appears at 1502 cm⁻¹. nih.gov In a series of mixed ligand complexes with Mn(II), Co(II), Ni(II), and Cu(II), the thioureide band is found in the range of 1430–1444 cm⁻¹. nih.gov The position of this band is sensitive to the extent of π-bonding in the N-CSS group.
The ν(C—S) stretching frequency provides insight into the coordination mode of the dithiocarbamate ligand. A single, unsplit band in the region of 1050–950 cm⁻¹ is indicative of a symmetric, bidentate coordination of both sulfur atoms to the metal center. nih.gov In the aforementioned In(III) complex, a single band at 977 cm⁻¹ confirms this bidentate chelation. nih.gov Similarly, for mixed ligand complexes containing pyridine (B92270), the ν(C=S) vibration is observed as a single band between 908 and 921 cm⁻¹, also suggesting symmetrical bonding of the two sulfur atoms to the metal ion. nih.gov
Table 1: Thioureide Bond Vibrational Frequencies in this compound Complexes
| Complex Type | ν(C—N) (cm⁻¹) | ν(C—S) (cm⁻¹) | Source(s) |
|---|---|---|---|
| In(III) tris(N-methyl-N-phenyl dithiocarbamate) | 1502 | 977 | nih.gov |
| [MnL₂(py)₂] | 1432 | 920 | nih.gov |
| [CoL₂(py)₂] | 1438 | 912 | nih.gov |
| [NiL₂(py)₂] | 1440 | 908 | nih.gov |
| [CuL₂(py)₂] | 1444 | 921 | nih.gov |
(L = N-methyl-N-phenyl dithiocarbamate, py = pyridine)
The direct vibration between the metal center and the coordinating sulfur atoms, ν(M—S), provides conclusive evidence of complex formation. These stretching frequencies are typically found in the far-infrared region of the spectrum, generally between 300 and 470 cm⁻¹. researchgate.net The precise position of the ν(M—S) band is dependent on the specific metal ion. For example, in copper and cobalt complexes of a related dithiocarbamate ligand, the ν(M—S) bands were assigned at 381.25 cm⁻¹ for Cu—S and 382.46 cm⁻¹ for Co—S, respectively. ajrconline.org In complexes of carboxymethyl-N-methyl-N-phenyl dithiocarbamate, bands in the range of 420-435 cm⁻¹ are indicative of M-S bonds. orientjchem.org
The coordination of the this compound ligand to a metal center induces significant shifts in its characteristic vibrational frequencies, reflecting changes in electron distribution. The frequency of the thioureide ν(C—N) vibration is particularly sensitive to coordination. An increase in the frequency of this band upon complexation suggests an increased double-bond character of the C—N bond. This is attributed to a greater contribution from the resonance form where a positive charge resides on the nitrogen and a negative charge is shared by the sulfur atoms, a phenomenon enhanced by the donation of electron density from the sulfur atoms to the metal. biotech-asia.org
Conversely, the ν(C=S) stretching frequency can shift upon coordination. In the case of carboxymethyl-N-methyl-N-phenyl dithiocarbamate, the band at 875 cm⁻¹ in the free ligand shifts to a lower frequency in the metal complexes, indicating the coordination of sulfur to the metal atom. orientjchem.org The addition of other ligands, such as pyridine, can also influence the electron density on the metal, which in turn affects the dithiocarbamate ligand's vibrational modes. For instance, the ν(C=N) peaks in [ML₂(py)₂] complexes are shifted to lower regions compared to analogous compounds without pyridine, suggesting an effect from the addition of the Lewis base to the metal ion. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the this compound ligand and its complexes in solution. Both ¹H and ¹³C NMR are instrumental in confirming the ligand structure and observing changes upon coordination.
In the ¹H NMR spectrum, the protons of the methyl group (N-CH₃) and the aromatic phenyl group give rise to characteristic signals. For a related free ligand, carboxymethyl-N-methyl-N-phenyl dithiocarbamate, the singlet for the methyl group protons appears at 3.6 ppm, while the aromatic protons of the phenyl group are observed as a multiplet in the range of 7.4-8.0 ppm. orientjchem.org
Upon complexation, these chemical shifts can be altered. In an In(III) tris(N-methyl-N-phenyldithiocarbamate) complex, the methyl protons appear as a singlet at approximately 3.70 ppm. mdpi.com The deshielding of these protons is noted when compared to free amines, which is attributed to their proximity to the thioureide nitrogen. mdpi.com The aromatic protons in this complex are observed as a multiplet between 7.32 and 7.42 ppm. mdpi.com
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound Systems
| Protons | Free Ligand (carboxymethyl derivative) | In(III) Complex | Source(s) |
|---|---|---|---|
| N-CH ₃ | 3.6 (singlet) | ~3.70 (singlet) | mdpi.comorientjchem.org |
| Aromatic-H | 7.4 - 8.0 (multiplet) | 7.32 - 7.42 (multiplet) | mdpi.comorientjchem.org |
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. The key resonances are those of the dithiocarbamate carbon (NCS₂), the methyl carbon (N-CH₃), and the carbons of the phenyl ring.
For the free carboxymethyl-N-methyl-N-phenyl dithiocarbamate ligand, the carbon attached to the C=S group (NCS₂) resonates downfield at 196 ppm. orientjchem.org The methyl carbon signal appears at 41.89 ppm. orientjchem.org The aromatic carbons are assigned to signals at 146 ppm (ipso-carbon attached to nitrogen), 129.5 ppm (ortho), 127.08 ppm (meta), and 126.92 ppm (para). orientjchem.org
Coordination to a metal center significantly influences these chemical shifts. In the In(III) tris(N-methyl-N-phenyldithiocarbamate) complex, the NCS₂ carbon signal is found further downfield at 205 ppm, a region typical for metal dithiocarbamate complexes. mdpi.com This deshielding signifies the contribution of a double-bond character to the N-C bond upon complexation. mdpi.com The methyl carbon is also deshielded, appearing at 45.70 ppm due to the electronegative nitrogen atom. mdpi.com The aromatic carbon peaks in the complex resonate in the range of 125.40–147.40 ppm. mdpi.com
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Systems
| Carbon Atom | Free Ligand (carboxymethyl derivative) | In(III) Complex | Source(s) |
|---|---|---|---|
| NC S₂ | 196 | 205 | mdpi.comorientjchem.org |
| N-C H₃ | 41.89 | 45.70 | mdpi.comorientjchem.org |
| C -N (Aromatic) | 146 | 125.40 - 147.40 | mdpi.comorientjchem.org |
| Other Aromatic C | 126.92 - 129.5 | 125.40 - 147.40 | mdpi.comorientjchem.org |
¹¹⁹Sn NMR Spectroscopy for Organotin(IV) Dithiocarbamate Complexes
¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, direct probe for elucidating the structure of organotin(IV) complexes, including those with this compound ligands. The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number and geometry of the tin atom, providing crucial insights into the molecular structure in solution. nih.govrsc.org An increase in the coordination number at the tin center results in increased shielding, causing the ¹¹⁹Sn resonance to shift to a higher field (i.e., to more negative ppm values). nih.govresearchgate.net
The coordination environment of the tin atom in these complexes can be reliably inferred by analyzing the ¹¹⁹Sn chemical shift ranges. nih.govrsc.org While factors such as solvent, temperature, and the electronegativity of substituents can influence the precise chemical shift, established correlations provide a robust framework for structural assignment. nih.govresearchgate.net Generally, a higher electronegativity of the coordinating ligand shifts the δ(¹¹⁹Sn) value to a lower field. researchgate.net The typical chemical shift ranges corresponding to different coordination numbers for organotin(IV) dithiocarbamate complexes are detailed below. nih.govrsc.org
| Coordination Number | Geometry | ¹¹⁹Sn Chemical Shift Range (δ / ppm) |
|---|---|---|
| 4 | Tetrahedral | +200 to -60 |
| 5 | Trigonal Bipyramidal | -90 to -190 |
| 6 | Octahedral | -210 to -400 |
| 6 or 7 | Octahedral / Pentagonal Bipyramidal | -600 to -700 |
This table summarizes the correlation between the ¹¹⁹Sn NMR chemical shift and the coordination environment of the tin atom in organotin(IV) dithiocarbamate complexes, based on data from multiple research findings. nih.govrsc.org
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic spectroscopy is a fundamental technique for characterizing the electronic structure of this compound and its metal complexes. The UV-Vis absorption spectra of these compounds are typically dominated by intense bands in the ultraviolet region, which arise from electronic transitions localized within the ligand framework and charge transfer interactions between the ligand and the metal center. mdpi.com
The dithiocarbamate moiety contains chromophores that give rise to characteristic absorption bands. The electronic spectra are generally characterized by two principal intra-ligand transitions. nih.govmdpi.com
π → π* Transition: An intense absorption band, typically observed in the range of 250–300 nm, is assigned to a π → π* transition. nih.govmdpi.comaip.org This transition is primarily associated with the π-electron system of the thioureide (N-C=S) group within the dithiocarbamate ligand. aip.orgresearchgate.net The position of this band can shift upon coordination to a metal ion, indicating the involvement of this part of the ligand in complex formation. mdpi.com
n → π* Transition: A second, generally less intense, band is observed at a longer wavelength, often in the 240–261 nm region, which is attributed to an n → π* transition. mdpi.com This transition involves the promotion of a non-bonding electron from one of the sulfur atoms to an anti-bonding π* orbital. mdpi.com
| Transition Type | Associated Chromophore | Typical Wavelength (λmax) |
|---|---|---|
| π → π | N-C=S | ~250 - 300 nm nih.govaip.org |
| n → π | C=S | ~240 - 261 nm mdpi.com |
This table presents the characteristic intra-ligand electronic transitions observed in the UV-Vis spectra of dithiocarbamate complexes.
In addition to intra-ligand bands, the electronic spectra of organotin(IV) dithiocarbamate complexes feature charge transfer (CT) transitions. mdpi.com These transitions are a result of electron promotion between molecular orbitals that are primarily centered on the metal and those centered on the ligand. For dithiocarbamate complexes with electron-rich sulfur donors, this transition is more accurately described as a Ligand-to-Metal Charge Transfer (LMCT). However, the literature often refers to it as a Metal-to-Ligand Charge Transfer (MLCT) in a broader sense. mdpi.com
This charge transfer band typically appears as a broad shoulder at wavelengths above 300 nm. mdpi.com It is attributed to an electronic transition from the p-orbitals of the sulfur atoms to the 5d-orbitals of the tin metal center. mdpi.com These CT bands are notable for their high intensity (large molar extinction coefficients, ε) compared to the forbidden d-d transitions seen in transition metal complexes. libretexts.org The presence of this band indicates an extended conjugation system and confirms the coordination between the dithiocarbamate ligand and the tin atom. mdpi.com
The electronic structure of the this compound ligand is inherently anisotropic, which gives rise to orientation-dependent optical properties. This optical anisotropy stems from the planar and sterically non-demanding nature of the dithiocarbamate functional group. researchgate.netnih.gov
The key to this anisotropy lies in the delocalization of π-electrons across the S₂C-N framework. This delocalization is described by the resonance between the dithiocarbamate and thioureide forms, which imparts a partial double-bond character to the C-N bond. nih.gov This planar, delocalized π-system results in an electronic structure that is not spherically symmetric. Consequently, the ligand's ability to absorb light is dependent on the orientation of the incoming light's electric field vector relative to the plane of the ligand. This phenomenon is the basis of optical anisotropy. The strong coordination ability and the resulting electrochemical and optical properties are directly linked to this redox-active, anisotropic electronic structure. researchgate.net In organized systems, such as crystals or stretched films, this molecular anisotropy can lead to macroscopic optical anisotropy, a property relevant in materials science applications. rsc.org
Thermal Behavior and Material Precursor Applications of Methyl Phenyldithiocarbamate Complexes
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are pivotal in understanding the thermal stability and decomposition of methyl phenyldithiocarbamate complexes. These analyses provide insights into the temperature ranges of stability, the nature of the decomposition process (e.g., single-step or multi-step), and the final residual products.
For many simple metal complexes, thermogravimetric analysis reveals a single-step decomposition process. For instance, Zn(II), Cd(II), and Hg(II) complexes of N-methyl-N-phenyl dithiocarbamate (B8719985) undergo a single, sharp weight loss to yield the corresponding metal sulfide (B99878) (MS). nih.govnih.gov This clean, one-step decomposition is a key indicator of their potential as single-source precursors. nih.govnih.gov Similarly, the Indium(III) tris(N-methyl-N-phenyldithiocarbamate) complex is stable up to 290 °C, after which it undergoes a one-step decomposition between 290°C and 345 °C. mdpi.com
The general decomposition pathway for these dithiocarbamate complexes can proceed directly to the metal sulfide or may involve an isothiocyanate intermediate. mdpi.com
In contrast, mixed ligand complexes, such as those with a general formula [ML₂(py)₂] (where M = Mn(II), Co(II), Ni(II), Cu(II); L = N-methyl-N-phenyl dithiocarbamate; and py = pyridine), exhibit a two-step decomposition. nih.gov The initial step, occurring at a lower temperature range of 65–95 °C, corresponds to the loss of the two pyridine (B92270) groups. nih.gov The second, sharp decomposition stage occurs at a higher temperature range (275-350 °C), involving the degradation of the remaining dithiocarbamate ligand. nih.gov The thermal stability of these mixed ligand complexes, after the loss of pyridine, was found to follow the order: Ni > Mn > Co > Cu. nih.gov
Below is a table summarizing the thermal decomposition data for various this compound complexes.
| Complex | Decomposition Steps | Temperature Range (°C) | Final Residue |
| In(III) tris(N-methyl-N-phenyldithiocarbamate) | 1 | Stable up to 290, Decomposes 290-345 | In₂S₃ |
| [Mn(L)₂(py)₂] | 2 | 65-95 (py loss), 275-350 (ligand decomp.) | MnS |
| [Co(L)₂(py)₂] | 2 | 65-95 (py loss), 275-350 (ligand decomp.) | CoS |
| [Ni(L)₂(py)₂] | 2 | 65-95 (py loss), 275-350 (ligand decomp.) | NiS |
| [Cu(L)₂(py)₂] | 2 | 65-95 (py loss), 275-350 (ligand decomp.) | CuS |
| Zn(II) bis(N-methyl-N-phenyldithiocarbamate) | 1 | - | ZnS |
| Cd(II) bis(N-methyl-N-phenyldithiocarbamate) | 1 | - | CdS |
| Hg(II) bis(N-methyl-N-phenyldithiocarbamate) | 1 | - | HgS |
(L = N-methyl-N-phenyl dithiocarbamate, py = pyridine)
Across various studies, the final, solid-state residue from the thermal decomposition of this compound complexes under an inert atmosphere is consistently identified as the corresponding metal sulfide. nih.govnih.govmdpi.com For the In(III) complex, the final residue corresponded to In₂S₃. mdpi.com In the case of the mixed ligand complexes of Mn(II), Co(II), Ni(II), and Cu(II), the respective metal sulfides were the end products. nih.gov Likewise, the Group 12 complexes of Zn(II), Cd(II), and Hg(II) decompose to form ZnS, CdS, and HgS, respectively. nih.gov
While the solid residue is well-characterized, the gaseous decomposition products are less frequently detailed in the literature for this specific ligand. However, the decomposition of the organic dithiocarbamate moiety is expected to produce volatile organic fragments. As noted, one potential pathway involves the formation of an isothiocyanate intermediate, which would then further decompose. mdpi.com
Single-Source Precursor (SSP) Potential for Semiconductor Material Synthesis
The clean, single-step thermal decomposition of many this compound complexes to form pure metal sulfides makes them excellent single-source precursors (SSPs). nih.govnih.gov An SSP is a single compound that contains all the necessary elements for the target material, which simplifies the synthesis process and can offer better control over stoichiometry.
This compound complexes have been successfully utilized as SSPs for the synthesis of both metal sulfide nanoparticles and thin films. nih.govnih.gov The thermolysis of these complexes in a high-boiling point solvent is a common method for producing nanoparticles. For example, the sharp decomposition of Zn(II), Cd(II), and Hg(II) complexes makes them particularly useful for this purpose. nih.gov
For thin film deposition, techniques such as Aerosol-Assisted Chemical Vapor Deposition (AACVD) can be employed, using related dithiocarbamate complexes. acs.org In this method, a solution of the precursor is aerosolized and transported to a heated substrate, where it decomposes to form a thin film of the desired metal sulfide. The single-step decomposition of many this compound complexes is advantageous for such CVD techniques. acs.org
The complexes of Group 12 metals (Zn, Cd, Hg) with this compound are direct precursors to important II-VI compound semiconductor materials. nih.govnih.gov The synthesis of ZnS, CdS, and HgS nanoparticles has been demonstrated using these complexes as SSPs. nih.gov These materials are of significant interest due to their applications in various optoelectronic devices. The use of a single-source precursor ensures the correct 1:1 stoichiometry of the metal and sulfur in the final II-VI material.
The structure of the precursor complex, including the nature of the central metal ion and the organic ligands, can significantly influence the morphology, grain size, and properties of the resulting semiconductor material. While systematic studies focusing solely on varying the structure of this compound are limited, general principles from dithiocarbamate chemistry can be applied.
The choice of the central metal ion not only determines the type of metal sulfide produced but also affects the decomposition temperature, which in turn can influence the nucleation and growth kinetics of the nanoparticles. nih.gov For instance, the thermal stability of mixed ligand complexes of this compound varies with the metal ion, which can be leveraged to control the synthesis conditions. nih.gov
Furthermore, the decomposition mechanism and the interaction of the precursor with solvents and capping agents during synthesis play a crucial role in determining the final morphology of the nanoparticles. The organic part of the precursor molecule can influence these interactions. While not specific to this compound, studies on other dithiocarbamate systems have shown that the solvent can play a significant role in the decomposition mechanism, for instance, through amide exchange, which ultimately affects the resulting material's phase and morphology.
Computational Chemistry and Theoretical Investigations of Methyl Phenyldithiocarbamate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of dithiocarbamate (B8719985) systems due to its balance of computational cost and accuracy. nih.govmdpi.com It is employed to predict geometries, reaction pathways, and various molecular properties at the electronic level. mdpi.com
Geometric optimization is a fundamental DFT procedure that determines the lowest energy structure of a molecule. For methyl phenyldithiocarbamate and its metal complexes, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. mdpi.comyoutube.com Functionals such as B3LYP are commonly used in conjunction with basis sets like LANL2DZ or 6-31G(d,p) to perform these optimizations. youtube.comnih.gov
In studies of metal complexes, DFT calculations help establish the coordination geometry around the central metal ion. For instance, calculations on various dithiocarbamate complexes have predicted tetrahedral or square planar geometries, which are then often corroborated by experimental data. nih.govrsc.org The optimized structure provides a foundation for further analysis of the electronic properties.
The electronic structure is primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov In dithiocarbamate complexes, the HOMO is often localized on the sulfur-containing ligand, while the LUMO may be centered on the metal or other parts of the system, indicating the pathway for charge transfer. nih.gov
Table 1: Selected Electronic and Thermodynamic Parameters for Metal Complexes of N-methyl-N-phenyldithiocarbamate Note: Data is for heteroleptic complexes also containing benzoylacetone.
| Complex | EHOMO (eV) | ELUMO (eV) | ΔELUMO-HOMO (eV) |
| Mn(II) Complex | -6.01 | -2.25 | 3.76 |
| Co(II) Complex | -5.93 | -2.31 | 3.62 |
| Cu(II) Complex | -6.04 | -2.59 | 3.45 |
| Zn(II) Complex | -5.85 | -1.82 | 4.03 |
This table is based on data presented in a study on heteroleptic complexes. nih.gov
DFT calculations are also utilized to compute thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for the formation of metal-dithiocarbamate complexes. nih.govmdpi.com These parameters provide insight into the spontaneity and stability of the complexation reactions. ias.ac.in Negative values for Gibbs free energy (ΔG) indicate that the formation of the complex is a spontaneous process. ias.ac.in
Theoretical calculations have been used to establish the order of stability for a series of metal complexes of N-methyl-N-phenyldithiocarbamate, which was determined to be Mn < Co < Cu > Zn. nih.gov Such computational findings are invaluable for predicting the behavior of these complexes in various chemical environments. nih.govscispace.com
The HOMO-LUMO energy gap calculated via DFT is directly related to the electronic bandgap, a key factor in determining a material's optical and electronic properties. researchgate.net A smaller energy gap generally suggests that the molecule can be excited by lower-energy light, which corresponds to absorption at longer wavelengths in the UV-Visible spectrum. nih.govsysrevpharm.org
Dithiocarbamate ligands typically exhibit intramolecular charge transfer bands in the UV region. nih.gov Theoretical studies, often using Time-Dependent DFT (TD-DFT), can predict these electronic transitions. researchgate.net For dithiocarbamate ligands, these transitions are often assigned as π-π* transitions associated with the N-C=S and S-C=S groups, and n-π* transitions. nih.gov When these ligands coordinate to metal ions or are attached to quantum dots, their optical properties, such as photoluminescence, can shift, a phenomenon that can be modeled and understood through DFT calculations. researchgate.net
Natural Bond Orbital (NBO) Analysis and Bonding Characterization
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and donor-acceptor (charge transfer) interactions within a molecule. wikipedia.orgwisc.edu It provides a localized, chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). wikipedia.orgq-chem.com
In the context of this compound systems, NBO analysis elucidates the nature of the coordinate bonds between the sulfur atoms of the dithiocarbamate ligand and a metal center. rsc.org By calculating the second-order perturbation interaction energies (E(2)), it is possible to quantify the strength of the charge transfer from a filled donor NBO (like a lone pair on sulfur) to an empty acceptor NBO (like an antibonding orbital on the metal). rsc.orgresearchgate.net These calculations reveal the degree of covalency and the nature of orbital overlap in the metal-ligand bonds. rsc.org For example, NBO analysis has been used to identify LP(I) → LP*(Cu) charge transfer in a copper dithiocarbamate complex, helping to characterize a semicoordinative contact. rsc.org
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net It maps the electron distribution of a molecule in a crystal to partition the crystal space into regions where the electron density is dominated by a specific molecule. The surface is defined based on the distance from the surface to the nearest atom inside (di) and outside (de) the surface, often visualized using a normalized contact distance (dnorm). mdpi.com
On a dnorm map, red spots indicate close contacts (shorter than the van der Waals radii sum) and are indicative of strong interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.comresearchgate.net
For the Indium(III) tris(N-methyl-N-phenyldithiocarbamate) complex, Hirshfeld analysis revealed that the crystal packing is stabilized by several non-covalent interactions, including C-H···S hydrogen bonds and C-H···π contacts. mdpi.com The quantification of these interactions showed that H···H contacts were the most significant, accounting for a large portion of the total Hirshfeld surface. mdpi.com This detailed breakdown is crucial for understanding the supramolecular architecture and the physical properties of the material. mdpi.comnih.gov
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of In(III) tris(N-methyl-N-phenyldithiocarbamate)
| Interaction Type | Contribution (%) |
| H···H | 41.1 |
| C···H / H···C | 24.3 |
| S···H / H···S | 18.8 |
| In···H / H···In | 4.6 |
| C···C | 3.7 |
| S···C / C···S | 2.7 |
| In···C / C···In | 2.4 |
| S···S | 1.4 |
| In···S / S···In | 1.0 |
Data derived from the study of the In(III) complex of N-methyl-N-phenyldithiocarbamate. mdpi.com
Analysis of Hydrogen Bonding Networks and C-H···π Contacts
Computational analysis, particularly through methods like Hirshfeld surface analysis, provides significant insights into the non-covalent interactions that govern the crystal packing and structural stability of this compound complexes. mdpi.com These theoretical tools are instrumental in identifying and quantifying the various intermolecular forces, including hydrogen bonding and C-H···π contacts, which are crucial for the formation of supramolecular assemblies. mdpi.comresearchgate.net
In studies of metal complexes incorporating the this compound ligand, such as Indium(III) tris(N-methyl-N-phenyldithiocarbamate), the crystal structure is stabilized by a network of weak intermolecular interactions. mdpi.com Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions by mapping properties like normalized contact distance (d_norm) onto the molecular surface. mdpi.com This technique allows for the decomposition of the crystal packing into contributions from specific types of atomic contacts.
The relative contributions of these major intermolecular contacts, as determined by Hirshfeld surface analysis, are detailed in the table below.
Table 1: Contribution of Major Intermolecular Contacts in In(III) Tris(N-methyl-N-phenyldithiocarbamate)
| Interaction Type | Description | Contribution to Hirshfeld Surface (%) |
|---|---|---|
| H···H | Interactions between hydrogen atoms | 41.1% |
| S···H / C-H···S | Hydrogen bonds involving sulfur atoms | 31.7% |
This interactive table summarizes the quantitative data from Hirshfeld surface analysis, highlighting the hierarchy of non-covalent forces in the crystal structure.
These computational findings underscore the critical role of weak hydrogen bonds and C-H···π contacts in dictating the solid-state architecture of this compound systems. mdpi.com The intricate network of these interactions leads to the formation of stable, well-organized crystal lattices. mdpi.com
Theoretical Studies of Reaction Mechanisms and Catalytic Pathways
Theoretical and computational studies are essential for elucidating the complex reaction mechanisms and catalytic pathways involving dithiocarbamate compounds. While specific studies focusing solely on this compound are limited, research on the broader class of dithiocarbamate complexes provides a foundational understanding of their reactivity. researchgate.netmdpi.com Density Functional Theory (DFT) is a commonly employed computational method to investigate the electronic structure, reaction intermediates, and transition states of these systems. researchgate.netmdpi.com
Dithiocarbamates are known to be versatile ligands capable of stabilizing various metal ions in different oxidation states, which is a key aspect of their catalytic potential. science.govmdpi.com Theoretical models help to explain how the electronic properties of the dithiocarbamate ligand, influenced by the substituents on the nitrogen atom, can affect the reactivity of the metal center. nih.gov The delocalized pi-electrons across the N-CS₂ group contribute to the stability of the resulting complexes. mdpi.com
Computational investigations into catalytic cycles often involve mapping the potential energy surface of a reaction. For instance, in a gold-catalyzed A³ coupling reaction utilizing a dithiocarbamate-containing catalyst, the proposed mechanism involves the formation of an iminium ion intermediate and a C-H activation step. mdpi.com The choice of a metal dithiocarbamate in such catalytic systems is often attributed to its favorable solubility in organic solvents and its chemical stability. mdpi.com
Furthermore, theoretical studies have been applied to understand the reactivity of dithiocarbamate complexes in biomimetic systems. For example, the reaction of a dithiocarbamate-ligated tungsten complex with hydride donors was investigated as a potential mimic for formate (B1220265) dehydrogenase. nih.gov In this study, computational methods helped to rationalize the unexpected observation that putative hydride donors acted only as electron donors, leading to the reduction of the metal center without hydrogen incorporation. nih.gov
The types of reaction mechanisms and catalytic applications investigated theoretically for dithiocarbamate systems are diverse, as summarized in the following table.
Table 2: Theoretical Investigations of Dithiocarbamate Reactivity
| Area of Study | Computational Method | Key Findings/Proposed Mechanisms |
|---|---|---|
| Adduct Formation | Not Specified | Electron density drift due to the –NR₂ group influences the ability of dithiocarbamate complexes to form adducts with Lewis bases. nih.gov |
| Catalytic A³ Coupling | Not Specified | The reaction proceeds through an iminium ion intermediate and C-H activation. mdpi.com |
| Biomimetic Reactions | Not Specified | Dithiocarbamate ligands can stabilize metal centers in biomimetic complexes, but reactivity pathways (e.g., electron transfer vs. hydride transfer) depend on the specific reactants. nih.gov |
This interactive table outlines various theoretical studies on dithiocarbamate complexes, providing insights into potential reaction pathways and catalytic applications relevant to this compound.
These theoretical approaches are crucial for predicting the behavior of dithiocarbamate complexes in various chemical environments and for designing new catalysts with enhanced activity and selectivity. mdpi.comnih.gov
Applications of Methyl Phenyldithiocarbamate in Advanced Chemical Processes
Precursors for Synthesis of Organic Intermediates
Methyl phenyldithiocarbamate belongs to the dithiocarbamate (B8719985) class of organosulfur compounds, which are recognized for their utility as radical precursors and intermediates in organic synthesis. researchgate.net These compounds serve as versatile building blocks for creating more complex molecules. The reactivity of the dithiocarbamate group allows for its transformation into various functional groups, making it a valuable precursor in multistep synthetic pathways.
One of the key applications of dithiocarbamates, including this compound, is in the synthesis of heterocyclic compounds. For instance, light-catalyzed reactions of dithiocarbamates can lead to the formation of dithiocarbamate-containing lactams. nih.gov This process highlights the ability of the dithiocarbamate moiety to participate in cyclization reactions, which are fundamental in the synthesis of many organic intermediates.
Furthermore, dithiocarbamates are employed in the synthesis of other important intermediates like isothiocyanates and thioureas. nih.gov The conversion of dithiocarbamates into these intermediates is a critical step in the production of various biologically active molecules and pharmaceutical compounds. Research has also demonstrated a direct dithiocarbamate route to unsubstituted 1,3-dithiol-2-one (B14740766) derivatives, which are key intermediates for the synthesis of organic semiconductors. rsc.org
The general synthetic utility of dithiocarbamates is rooted in their reaction with primary or secondary amines and carbon disulfide. nih.gov This fundamental reaction provides the basis for creating a wide array of dithiocarbamate derivatives that can be further elaborated into diverse organic intermediates. The S-methyl group in this compound, for example, can be a leaving group in certain reactions, allowing for the introduction of other functionalities at the sulfur atom.
| Precursor | Reaction Type | Resulting Intermediate | Significance |
| This compound | Light-catalyzed cyclization | Dithiocarbamate-containing lactams | Synthesis of heterocyclic compounds. nih.gov |
| Dithiocarbamates | Chemical Transformation | Isothiocyanates, Thioureas | Building blocks for pharmaceuticals. nih.gov |
| Dithiocarbamates | Acid-catalyzed cyclization | 1,3-dithiol-2-one derivatives | Intermediates for organic semiconductors. rsc.org |
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits, where the forces holding them together are non-covalent intermolecular interactions. longdom.org this compound and its metal complexes exhibit interesting features in this field, primarily through the formation of extended supramolecular assemblies. researchgate.netmdpi.com
The structure of metal complexes derived from this compound is often stabilized by a network of weak, non-covalent interactions. mdpi.com X-ray crystallography studies of an Indium(III) complex, for instance, revealed that the crystal structure is stabilized by weak hydrogen bonds and C-H···π contacts. mdpi.com These interactions guide the self-assembly of the individual complex molecules into larger, ordered structures. In this specific case, the packing of molecules occurs along a crystallographic axis, forming layers. mdpi.com Similarly, zinc(II) complexes of N-methyl-N-phenyl dithiocarbamate can form dimeric structures where the dithiocarbamate ligand acts as both a chelating and a bridging unit, leading to the formation of eight-membered rings. researchgate.nettandfonline.com These organized structures are classic examples of supramolecular assemblies.
Molecular recognition, the selective binding of a guest molecule to a complementary host molecule, is another key aspect of supramolecular chemistry. longdom.org The dithiocarbamate group in this compound is a powerful chelating agent, capable of binding strongly to a wide variety of metal ions. nih.govnih.gov This ability to form stable complexes with metals is a form of molecular recognition, where the ligand selectively recognizes and binds to metal centers. nih.govnih.gov
Studies have demonstrated the liquid-liquid extractive capabilities of N-methyl-N-phenyl dithiocarbamate for copper(II) and nickel(II) ions from an aqueous phase into an organic phase. nih.govnih.gov The ligand shows a strong binding affinity for these metal ions, achieving an extractive efficiency of about 99%. nih.govnih.gov This high efficiency underscores the ligand's effectiveness in molecular recognition of specific metal cations. This property is exploited in analytical chemistry and environmental remediation for the selective removal of heavy metals. nih.gov
| Compound/Complex | Supramolecular Feature | Non-Covalent Interactions | Application/Significance |
| In(III) tris(N-methyl-N-phenyldithiocarbamate) | Layered packing in crystal structure | Weak hydrogen bonds, C-H···π contacts | Formation of ordered supramolecular assemblies. mdpi.com |
| Zn(II) complex with N-methyl-N-phenyldithiocarbamate | Dimeric structure with eight-membered rings | Bridging dithiocarbamate ligands | Creation of discrete polynuclear metal complexes. researchgate.nettandfonline.com |
| N-methyl-N-phenyl dithiocarbamate (ligand) | Metal ion chelation | Coordination bonds | Selective extraction of metal ions like Cu(II) and Ni(II). nih.govnih.gov |
Future Research Directions and Emerging Trends in Methyl Phenyldithiocarbamate Chemistry
Development of Novel Synthetic Methodologies
While the fundamental synthesis of dithiocarbamates from primary or secondary amines and carbon disulfide is well-established, future efforts are being directed towards greener, more efficient, and versatile synthetic protocols. mdpi.comnih.govcolab.ws The development of one-pot multicomponent reactions is a significant trend, offering a streamlined approach to synthesize dithiocarbamate (B8719985) derivatives with diverse functional groups. nih.gov These methods are often more atom-economical and can reduce the number of purification steps required.
Furthermore, research is exploring unconventional and greener synthetic routes that move away from traditional reliance on carbon disulfide or thiuram disulfides. researchgate.net This includes the development of catalytic systems, such as the use of Pd(II) catalysts for coupling reactions involving dithiocarbamate anions, to create novel organosulfur compounds. The exploration of S-Aryl dithiocarbamates as convenient sources of thiols in C-H thiolation and C-S cross-coupling reactions, facilitated by suitable transition metal catalysts, represents another promising avenue. These novel methodologies are expected to expand the library of accessible methyl phenyldithiocarbamate derivatives, enabling the fine-tuning of their electronic and steric properties for specific applications.
A key focus is also on the synthesis of chiral dithiocarbamate complexes, which have potential applications in asymmetric catalysis and materials science. rsc.org The synthesis of such complexes, often involving chiral amino precursors, opens up new possibilities for creating materials with specific optical or catalytic properties. rsc.org
| Methodology | Description | Potential Advantages | Relevant Research Areas |
|---|---|---|---|
| One-Pot Multicomponent Reactions | Combining multiple reactants in a single reaction vessel to form complex dithiocarbamate derivatives in a single step. nih.gov | Increased efficiency, reduced waste, and access to diverse molecular architectures. | Combinatorial chemistry, drug discovery, and materials synthesis. |
| Catalytic Coupling Reactions | Utilizing transition metal catalysts (e.g., Pd(II)) to facilitate the formation of new bonds with the dithiocarbamate moiety. | High selectivity, milder reaction conditions, and the ability to form previously inaccessible compounds. | Organic synthesis and polymer chemistry. |
| Green Synthetic Routes | Developing synthetic methods that use less hazardous starting materials and solvents, and are more energy-efficient. researchgate.net | Reduced environmental impact and increased safety. | Sustainable chemistry and industrial applications. |
| Chiral Synthesis | The synthesis of enantiomerically pure dithiocarbamate complexes using chiral precursors. rsc.org | Access to materials with specific chiroptical properties and applications in asymmetric catalysis. | Stereoselective synthesis and advanced materials. |
Exploration of New Metal Complex Architectures and Coordination Polymers
This compound is a versatile ligand capable of forming stable complexes with a wide range of transition metals, main group elements, lanthanides, and actinides. mdpi.comresearchgate.net A significant future direction lies in the exploration of novel metal complex architectures and the rational design of coordination polymers. The ability of the dithiocarbamate ligand to exhibit different coordination modes, including monodentate, bidentate, and bridging, allows for the construction of diverse and intricate structures. mdpi.comnih.gov
Researchers are investigating the synthesis of mixed-ligand complexes, where this compound is combined with other ligands to create complexes with unique electronic and steric properties. nih.govresearchgate.netnih.gov The introduction of additional donor groups into the ligand framework can lead to increased structural diversity and potentially new biological activities. nih.gov The formation of adducts with Lewis bases, for example, can alter the coordination number and geometry of the metal center, leading to interesting changes in the physicochemical properties of the complex. nih.govnih.gov
A particularly exciting area is the development of coordination polymers based on this compound. These materials, where metal centers are linked by the dithiocarbamate ligands to form extended one-, two-, or three-dimensional networks, can exhibit a range of interesting properties, including porosity, catalysis, and luminescence. mdpi.com The nature of the dithiocarbamate substituents and the choice of the metal ion play a crucial role in determining the final structure and properties of the coordination polymer. mdpi.com The synthesis of Ag(I) coordination polymers with dithiocarbamate ligands has demonstrated the potential to form complex structures such as 8-membered metallacycles. semanticscholar.org
Advanced Computational Modeling for Predictive Design
Computational chemistry is becoming an indispensable tool in the study of this compound and its metal complexes. Advanced computational modeling techniques are being increasingly employed for the predictive design of new compounds with desired properties. Techniques such as Hirshfeld surface analysis are used to investigate non-covalent interactions within the crystal structure of these complexes, providing insights into their stability and packing arrangements. mdpi.com
Density Functional Theory (DFT) calculations are being utilized to predict the geometries and spectroscopic properties of dithiocarbamate complexes. rsc.org This allows for a deeper understanding of the electronic structure and bonding within these molecules. For instance, DFT can help to elucidate the nature of the metal-ligand bond and predict the electronic transitions responsible for their UV-visible absorption spectra.
The predictive power of computational modeling can significantly accelerate the discovery of new materials. By simulating the properties of hypothetical this compound derivatives and their metal complexes, researchers can identify promising candidates for synthesis and experimental investigation. This approach can save considerable time and resources compared to a purely experimental trial-and-error approach. The integration of computational screening with experimental synthesis is a powerful strategy for the rational design of new functional materials based on this compound.
Integration with Nanotechnology and Advanced Materials Science
The integration of this compound chemistry with nanotechnology and advanced materials science is a rapidly emerging trend. Dithiocarbamate complexes, including those of this compound, have shown great promise as single-source precursors for the synthesis of nanoscale metal sulfides. mdpi.comkcl.ac.uk For example, the thermal decomposition of a silver(I) complex of N-methyl-N-phenyl dithiocarbamate has been used to synthesize monoclinic Ag2S nanoparticles. scientific.net This approach offers a convenient route to produce high-quality nanomaterials with controlled size and morphology.
The versatility of dithiocarbamates also extends to their use as capping agents for nanomaterials, helping to stabilize them and modify their surface properties. mdpi.com This is crucial for controlling the dispersibility and reactivity of nanoparticles in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
